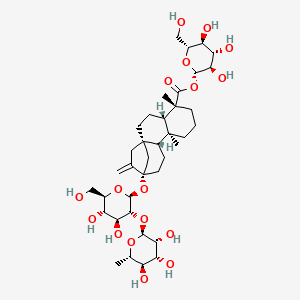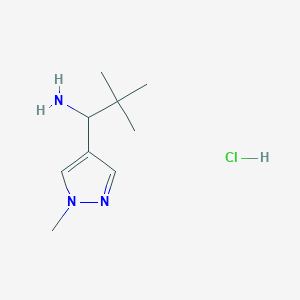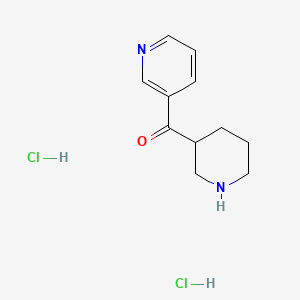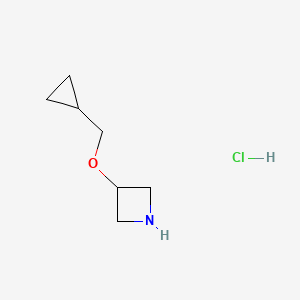
4-(2-Hydroxyethoxy)-3-nitropyridine
説明
“2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone” is a photoinitiator that has been tested for use in UV curing formulations on wood, metal, plastic, and paper surfaces . It has lower volatility and odor compared to Irgacure 1173 .
Synthesis Analysis
This compound has been used in the synthesis of fluorine-containing latexes with core–shell structure by UV-initiated microemulsion polymerization .Molecular Structure Analysis
The molecular formula of this compound is C12H16O4 . More detailed structural information can be obtained from databases like ChemSpider .Chemical Reactions Analysis
This compound has been used as a photoinitiator in the synthesis of fluorine-containing polyacrylate latex .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.25 . It is soluble in methanol . More detailed physical and chemical properties can be found in databases like ChemicalBook .科学的研究の応用
Conformational Stability and Vibrational Spectral Studies
The study of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives, which are closely related to 4-(2-Hydroxyethoxy)-3-nitropyridine, has provided insights into their conformational stability and vibrational properties. These compounds have been analyzed using density functional theory (DFT), revealing information on molecular stability, bond strength, and charge transfer mechanisms. Such studies are fundamental for understanding the chemical reactivity and physical properties of these molecules, which can be crucial for various scientific applications including material science and molecular electronics Balachandran, Lakshmi, & Janaki, 2012.
Selective Vicarious Nucleophilic Amination
Research on the selective vicarious nucleophilic amination of 3-nitropyridines offers a pathway to synthesize 2-amino-5-nitropyridines, which have potential applications in the development of novel pharmaceuticals and agrochemicals. This method provides an efficient approach to introduce amino groups into the pyridine ring, enabling the synthesis of compounds with varied biological activities Bakke, Svensen, & Trevisan, 2001.
Molecular Electrostatic Potential Surface Analysis
Vibrational spectroscopic studies, along with natural bond orbital (NBO) analysis and molecular electrostatic potential surface mapping, have been conducted on related nitropyridine compounds. These analyses help in understanding the electronic structure, which is crucial for predicting reactivity and designing molecules with specific properties for applications in catalysis, sensor development, and nonlinear optics Karnan, Balachandran, & Murugan, 2012.
Development of Synthetic Methodologies
An efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine has been developed. This methodology is pivotal for the synthesis of protected intermediates in organic synthesis, demonstrating the utility of nitropyridines in complex molecule construction. Such methodologies are invaluable in pharmaceutical synthesis, providing a route to a wide array of bioactive compounds Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001.
特性
IUPAC Name |
2-(3-nitropyridin-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-3-4-13-7-1-2-8-5-6(7)9(11)12/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSWGQCWDQHEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)


![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)



![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)



